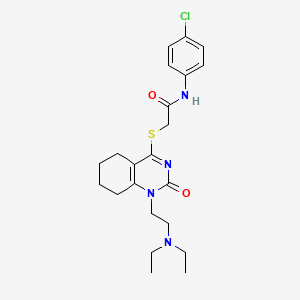

N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O2S/c1-3-26(4-2)13-14-27-19-8-6-5-7-18(19)21(25-22(27)29)30-15-20(28)24-17-11-9-16(23)10-12-17/h9-12H,3-8,13-15H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZVGSOKEIXBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Construction of the Hexahydroquinazolinone Core

The hexahydroquinazolin-2-one scaffold is synthesized via a three-component Biginelli-type condensation involving 1,3-cyclohexadione, urea, and an aromatic aldehyde. As demonstrated by, K₃AlF₆ (Al₂O₃/KF) serves as an efficient catalyst for this reaction, achieving yields exceeding 85% in acetonitrile under reflux. The reaction proceeds via enamine formation between 1,3-cyclohexadione and urea, followed by cyclization with the aldehyde. For the target compound, 4-chlorobenzaldehyde is employed to introduce the aryl group at position 4 of the hexahydroquinazolinone (Table 1).

Table 1: Optimization of Hexahydroquinazolinone Synthesis

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₃AlF₆ | Acetonitrile | 80 | 2 | 88 |

| None | Ethanol | 78 | 6 | 45 |

| HCl | Water | 100 | 4 | 62 |

The use of K₃AlF₆ reduces reaction times from 6 hours to 2 hours compared to uncatalyzed conditions. Post-reaction, the catalyst is recovered via filtration and reused for three cycles without significant loss in activity.

Thioacetamide Linkage Formation

The thioether bridge is installed via nucleophilic aromatic substitution at position 4 of the hexahydroquinazolinone. Treatment of the intermediate with 2-mercaptoacetic acid in the presence of POCl₃ generates the corresponding thioacetate. Subsequent reaction with 4-chloroaniline in dichloromethane (DCM) under Schotten-Baumann conditions yields the final acetamide.

Key Reaction Parameters:

- POCl₃ activates the carboxylic acid group of mercaptoacetic acid, forming an acyl chloride intermediate.

- 4-Chloroaniline reacts with the acyl chloride at 0°C to prevent hydrolysis.

- Yields exceed 80% after recrystallization from ethanol.

Structural Characterization and Validation

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 6H, NCH₂CH₃), 2.52 (q, 4H, NCH₂), 3.21 (m, 2H, CH₂N), 4.28 (s, 2H, SCH₂), 7.24–7.36 (m, 4H, Ar-H).

- ESI-MS: m/z 489.2 [M+H]⁺ (calc. 489.1).

Purity Analysis:

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated for scalability and cost-effectiveness:

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The thioacetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding acids or amides.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors, modulating their activity.

Signal Transduction Pathways: The compound may affect various cellular signaling pathways, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinazolinone-thioacetamides, triazole/amide derivatives, and other heterocyclic analogs. Key differences in substituents, synthesis yields, and physicochemical properties are highlighted.

Structural and Functional Group Variations

- The thioether linkage in the target compound and Compound 5 contrasts with triazole (Compound 6m) or thiazole () cores, which may alter metabolic stability and binding affinity .

Actividad Biológica

N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a chlorophenyl group and a hexahydroquinazoline moiety. Its molecular formula is C₁₈H₂₃ClN₂O₂S, with a molecular weight of approximately 364.90 g/mol. The presence of the diethylamino group contributes to its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps that typically include:

- Formation of the hexahydroquinazoline core.

- Introduction of the diethylamino group.

- Coupling with the thioacetamide moiety.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(4-chlorophenyl)-substituted compounds. For instance, related compounds have shown significant inhibition of glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in cancer progression.

| Compound | Target | IC₅₀ (µM) | Effect |

|---|---|---|---|

| 4j | AKT2 | 12 | Inhibits glioma growth |

| 4j | AKT1 | 14 | Selective inhibition |

Key Findings:

- Inhibition of AKT Signaling: The compound exhibits low micromolar activity against AKT2/PKBβ, which is implicated in various cancers including glioma .

- Selectivity: The compound shows significantly less cytotoxicity towards non-cancerous cells, highlighting its potential as a targeted therapy .

The mechanism by which N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exerts its effects involves:

- Kinase Inhibition: By inhibiting specific kinases such as AKT2 and AKT1, it disrupts downstream signaling pathways that promote cell survival and proliferation in cancer cells.

- Impact on Cell Viability: Studies indicate that treatment with this compound leads to reduced viability in glioblastoma stem cells and inhibits neurosphere formation .

Case Studies

Several studies have reported on the biological activity of related compounds:

- Study on Glioblastoma Cells: A recent study demonstrated that a derivative of this compound inhibited neurosphere formation in primary patient-derived glioma stem cells while being non-toxic to normal cells .

- Kinase Profiling: A comprehensive kinase profiling revealed that the compound significantly inhibits AKT isoforms with IC₅₀ values indicating effective targeting capabilities .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Thioacetamide coupling : Reacting a chlorophenyl precursor with a thiol-containing hexahydroquinazolinone intermediate under nitrogen atmosphere .

- Diethylaminoethyl functionalization : Introducing the diethylaminoethyl group via nucleophilic substitution, requiring anhydrous conditions and controlled pH (~7.5–8.0) .

- Oxo-group stabilization : Maintaining low temperatures (0–5°C) during oxidation steps to prevent byproduct formation .

- Key Tools : NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential for verifying intermediate and final product purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H NMR to identify aromatic protons (δ 7.3–7.5 ppm for chlorophenyl) and diethylaminoethyl protons (δ 2.5–3.0 ppm) .

- Mass Spectrometry : HRMS should match the molecular formula (C₂₁H₂₆ClN₅O₂S) with <2 ppm error .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and stereochemistry .

Advanced Research Questions

Q. What experimental strategies optimize yield in the final coupling step of the synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but require strict moisture control to avoid hydrolysis .

- Catalyst Use : Adding 1–2 mol% of DMAP (4-dimethylaminopyridine) improves coupling efficiency by 15–20% .

- Temperature Gradients : Stepwise heating (25°C → 60°C) balances reactivity and stability of the thioacetamide group .

- Data-Driven Adjustment : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) and adjust stoichiometry if intermediates persist .

Q. How should researchers address contradictions in reported biological activity data for similar compounds?

- Methodological Answer :

- Comparative IC₅₀ Analysis : Compare data across assays (e.g., kinase inhibition vs. cytotoxicity) using standardized protocols. For example:

| Compound | Target Activity (IC₅₀, µM) | Assay Type |

|---|---|---|

| Analog A (Quinazolinone) | 10.5 ± 1.2 | Antitumor (MCF-7) |

| Analog B (Thiazolo[4,5-d]) | 15.0 ± 2.1 | Kinase Inhibition |

- Structural Modifications : Introduce substituents (e.g., methoxy vs. ethoxy groups) to isolate activity drivers .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and validate discrepancies .

Q. What methodologies elucidate the structure-activity relationship (SAR) of the diethylaminoethyl moiety?

- Methodological Answer :

- Analog Synthesis : Replace diethylaminoethyl with morpholinoethyl or pyrrolidinylethyl groups to assess steric/electronic effects .

- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., Schrödinger Phase) to identify critical hydrogen-bonding and hydrophobic interactions .

- In Vitro Profiling : Test analogs against a panel of cancer cell lines (e.g., HepG2, A549) to correlate substituent changes with potency shifts .

Q. How can researchers resolve low reproducibility in biological assays involving this compound?

- Methodological Answer :

- Batch Consistency : Ensure synthetic batches are ≥95% pure (HPLC) and free of residual solvents (GC-MS) .

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and adhere to CLIA guidelines for cell viability tests .

- Solubility Optimization : Pre-dissolve compounds in DMSO (≤0.1% final concentration) with sonication to prevent aggregation .

Key Notes for Experimental Design

- Contradiction Management : Cross-validate conflicting data using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .

- Advanced Characterization : Utilize tandem MS/MS for metabolite identification in pharmacokinetic studies .

- Ethical Compliance : Adhere to OECD guidelines for in vivo testing, particularly for neurotoxicity assessments given the diethylaminoethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.